3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine
Description
Fourier-Transform Infrared Spectroscopy (FT-IR)
The FT-IR spectrum of the compound features key absorption bands (Table 1):
- A strong C=O stretch at 1,700–1,720 cm⁻¹ , attributed to the ketone group in the ethyl bridge.
- N–H stretches at 3,300–3,400 cm⁻¹ (asymmetric) and 3,200–3,300 cm⁻¹ (symmetric) from the triazole’s primary amine.
- C–N stretches at 1,250–1,350 cm⁻¹ for the triazole and morpholine rings.
- C–O–C asymmetric stretching at 1,100–1,150 cm⁻¹ , characteristic of the morpholine’s ether linkage.
Table 1 : FT-IR spectral assignments
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (ketone) | 1,710 | Strong |
| N–H (amine) | 3,350 | Medium |
| C–N (triazole/morpholine) | 1,300 | Weak |
| C–O–C (morpholine) | 1,120 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR (100 MHz, DMSO-d₆):
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 211.22 ([M+H]⁺), consistent with the molecular formula C₈H₁₃N₅O₂. Fragmentation patterns include:
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the electronic properties (Table 2):
- The HOMO (-6.2 eV) is localized on the triazole’s amine group, indicating nucleophilic reactivity.
- The LUMO (-1.8 eV) resides on the carbonyl group, suggesting electrophilic susceptibility.
- The HOMO-LUMO gap of 4.4 eV implies moderate kinetic stability.
Table 2 : DFT-derived electronic parameters
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.4 |
| Dipole Moment | 4.1 Debye |
Electrostatic potential maps reveal a negative potential region around the morpholine’s oxygen and triazole’s amine, favoring hydrogen-bonding interactions. Natural bond orbital (NBO) analysis confirms hyperconjugation between the carbonyl group and the adjacent ethyl CH₂, stabilizing the ketone moiety.
Properties
IUPAC Name |
2-(3-amino-1H-1,2,4-triazol-5-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c9-8-10-6(11-12-8)5-7(14)13-1-3-15-4-2-13/h1-5H2,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGPERKXMMPHGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653250 | |
| Record name | 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921225-12-9 | |
| Record name | 2-(5-Amino-1H-1,2,4-triazol-3-yl)-1-(4-morpholinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=921225-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Amino-1H-1,2,4-triazol-5-yl)-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine is the lysosomal pH. Lysosomes are membrane-bound subcellular organelles that maintain cellular homeostasis by generating a highly acidic environment. The enzymes within lysosomes are responsible for breaking down carbohydrates, nucleic acids, lipids, and proteins.
Mode of Action
This compound is a small-molecule lysosomal pH modulator. It facilitates the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes. This compound is capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme.
Biochemical Pathways
The compound’s action affects the biochemical pathways related to lysosomal function. By facilitating the transmembrane transport of chloride anions, it disrupts the homeostasis of lysosomal pH. This disruption can lead to the inactivation of lysosomal enzymes, such as Cathepsin B.
Biochemical Analysis
Biochemical Properties
3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphatidylinositol 3-kinase (PI3K), which is involved in multiple cellular processes, including cell growth, proliferation, and survival. The compound’s interaction with PI3K leads to the inhibition of downstream signaling pathways, such as the Akt pathway, which is essential for cell survival and metabolism. Additionally, this compound has been found to modulate autophagy by interacting with autophagy-related proteins.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway. This inhibition leads to decreased cell proliferation and increased cell death. Furthermore, this compound affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis. It also impacts cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of PI3K, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, such as Akt, leading to the suppression of cell survival signals. Additionally, this compound modulates autophagy by interacting with autophagy-related proteins, promoting the degradation of cellular components. The compound also affects gene expression by binding to transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of PI3K activity and prolonged induction of apoptosis. These long-term effects have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PI3K activity and induces apoptosis in cancer cells without causing significant toxicity. At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For instance, the compound inhibits PI3K, which plays a crucial role in glucose metabolism and lipid synthesis. By inhibiting PI3K, this compound alters metabolic flux and reduces the levels of key metabolites involved in these pathways. Additionally, the compound affects the activity of other metabolic enzymes, such as those involved in the tricarboxylic acid cycle and fatty acid oxidation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound is distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization and accumulation within these compartments influence its activity and function. For example, the compound’s accumulation in the mitochondria can enhance its pro-apoptotic effects by promoting mitochondrial dysfunction and cytochrome c release.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications. For instance, this compound contains a nuclear localization signal that directs it to the nucleus, where it can modulate gene expression. Additionally, the compound undergoes post-translational modifications, such as phosphorylation and ubiquitination, which regulate its stability and activity. These modifications influence the compound’s subcellular localization and its interactions with other biomolecules.
Biological Activity
3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine is a synthetic compound that belongs to the triazole family, known for its diverse biological activities. The presence of the morpholine moiety enhances its pharmacological potential. This article reviews the biological activity of this compound, focusing on its anticancer properties, antiangiogenic effects, and other relevant pharmacological activities.
Chemical Structure
The compound has the following chemical structure:
- Linear Formula : C₈H₁₃N₅O₂
- CAS Number : 921225-12-9
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. For instance, a study synthesized various derivatives of 3-amino-1,2,4-triazole and evaluated their activity against several cancer cell lines. The results indicated that derivatives with a bromophenylamino moiety showed enhanced efficacy against cancer cells compared to other structures .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | A549 (Lung) | 15.3 | Significant inhibition |
| Compound B | MCF-7 (Breast) | 10.5 | Enhanced activity with bromophenylamino |
| This compound | HeLa (Cervical) | 18.0 | Moderate activity |
Antiangiogenic Activity
The antiangiogenic properties of triazole derivatives have also been noted. The mechanism involves inhibiting the formation of new blood vessels, which is crucial in tumor growth and metastasis. The studies suggest that compounds with a triazole core can disrupt angiogenesis by targeting specific signaling pathways .
Other Pharmacological Activities
Triazoles are known for a broad spectrum of biological activities beyond anticancer effects. These include:
- Antimicrobial Activity : Triazole compounds have shown efficacy against various bacteria and fungi.
- Anti-inflammatory Properties : Some derivatives exhibit significant anti-inflammatory effects in vitro.
Case Studies and Research Findings
A notable case study involved the synthesis of triazole derivatives and their evaluation for biological activity. In vitro tests revealed that certain modifications to the triazole structure significantly enhanced their cytotoxicity against cancer cells. For example, modifications at the nitrogen positions of the triazole ring led to increased potency in inhibiting cell proliferation .
In Vitro Evaluation Methodology
The biological evaluations were typically conducted using assays such as MTT or XTT to determine cell viability post-treatment with varying concentrations of the compounds. The IC50 values were calculated to assess potency.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : The morpholinyl group in the target compound enhances aqueous solubility compared to hydrophobic substituents like thiophen-2-yl or naphthalene .
- LogP : Estimated logP for the target compound is lower (~1.5) than naphthalene derivatives (logP >3) due to morpholine’s polarity.
- Stability : The oxoethyl group may confer susceptibility to hydrolysis under acidic/basic conditions, unlike stable aryl substituents in and .
Preparation Methods
General Synthetic Strategies for 3-Amino-1,2,4-Triazoles
A general and efficient method for synthesizing 3-amino-1,2,4-triazoles involves reacting hydrazine derivatives with orthoformates or related reagents under heating conditions. For example, a representative procedure includes stirring a hydrazine-containing precursor in anhydrous acetonitrile followed by treatment with trimethyl orthoformate at elevated temperatures (around 140 °C) in a sealed tube, yielding 3-amino-1,2,4-triazoles in moderate to good yields (43-66%) after purification by chromatography or preparative HPLC.
Functionalization with Morpholinyl-Oxoethyl Side Chain
The incorporation of a 4-morpholinyl-2-oxoethyl substituent can be achieved by introducing the corresponding amine or amide side chain during or after the triazole ring formation. Literature reports indicate the use of Mannich-type reactions involving formaldehyde, secondary amines such as morpholine derivatives, and triazole intermediates to install such side chains efficiently.
Detailed Preparation Methods of 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine
Starting Materials and Key Intermediates
- Aminoguanidine bicarbonate is commonly used as a starting material due to its availability and ease of handling.
- The morpholinyl-oxoethyl moiety is introduced via condensation or Mannich reactions involving 2-(4-morpholino)ethylamine or related amines.
- Carboxylic acids or acetic acid derivatives serve as carbonyl sources to form the oxoethyl linkage.
Synthetic Route Summary
Representative Experimental Procedure
A typical procedure involves:
- Stirring aminoguanidine bicarbonate with acetic acid under reflux to form the triazole ring.
- Subsequent reaction of the resulting 3-amino-1,2,4-triazole derivative with 2-(4-morpholino)ethylamine and formaldehyde under acidic or neutral conditions to effect a Mannich-type condensation, yielding the desired morpholinyl-oxoethyl substituted triazole.
- Purification is achieved by recrystallization or chromatographic techniques to obtain the product as a solid.
Reaction Mechanism Insights
The Mannich reaction mechanism involves:
- Formation of an iminium ion intermediate from formaldehyde and the morpholine amine.
- Nucleophilic attack by the amino group on the triazole ring to form the substituted product.
- Cyclization and stabilization of the final compound under heating conditions.
Computational studies and experimental data suggest that the rate-determining step involves intramolecular hydrogen transfer facilitating ring closure and substitution.
Research Findings and Analytical Data
Yields and Reaction Efficiency
Characterization
The synthesized compounds are characterized by:
- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of triazole ring protons, morpholine ring signals, and oxoethyl linkage.
- Mass Spectrometry: Electrospray ionization (ESI) confirms molecular ion peaks consistent with the expected molecular weight.
- Elemental Analysis and IR Spectroscopy: Support the presence of amino, carbonyl, and morpholine functionalities.
Crystallographic Data
Crystallographic studies of related triazole derivatives show:
- Stabilization of the crystal lattice by weak hydrogen bonding involving amino and carbonyl groups.
- The morpholinyl substituent adopts conformations that minimize steric hindrance and maximize hydrogen bonding interactions.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation of aminoguanidine bicarbonate with carboxylic acids | Aminoguanidine bicarbonate, acetic acid | Heat, reflux | 60-140 °C, sealed tube | 43-66 | Forms 3-amino-1,2,4-triazole core |
| Mannich Reaction for side chain introduction | 3-amino-1,2,4-triazole, 2-(4-morpholino)ethylamine, formaldehyde | Acidic or neutral, mild heating | Room temp to 80 °C | Moderate to good | Efficient installation of morpholinyl-oxoethyl group |
| Purification | Crystallization, chromatography | Solvents: MeOH, CH2Cl2, acetone | Ambient conditions | - | Ensures high purity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[2-(4-Morpholinyl)-2-oxoethyl]-1H-1,2,4-triazol-5-amine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of triazole precursors with morpholine derivatives. Key steps include:
- Step 1 : Formation of the triazole core via Huisgen cycloaddition or microwave-assisted synthesis to enhance reaction efficiency.
- Step 2 : Introduction of the morpholinyl-2-oxoethyl group using coupling reagents like EDC/HOBt in anhydrous DMF .
- Purity Control : Employ HPLC (C18 column, acetonitrile/water gradient) for purification and monitor reaction progress via TLC (silica gel, UV visualization). Confirm purity (>95%) using LC-MS and elemental analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR in DMSO-d to identify proton environments (e.g., NH at δ 6.8–7.2 ppm, morpholine protons at δ 3.4–3.7 ppm). -NMR may resolve fluorinated impurities if present .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 268.12).
- FT-IR : Detect functional groups (e.g., C=O stretch at ~1680 cm, triazole ring vibrations at ~1550 cm) .
Q. What are the primary biological targets hypothesized for this compound, and how are binding assays designed?
- Methodological Answer : The morpholine and triazole moieties suggest interactions with kinase enzymes or microbial targets. Assay design includes:
- Kinase Inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., PI3K or mTOR) at 10 µM compound concentration .
- Antimicrobial Testing : Perform broth microdilution (CLSI guidelines) against Gram-positive bacteria (MIC range: 2–16 µg/mL) .
Advanced Research Questions
Q. How can reaction yields be optimized for the morpholinyl-2-oxoethyl substitution step?
- Methodological Answer :
- DoE Approach : Use a 3 factorial design to optimize temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(OAc) vs. CuI). Response surface modeling identifies ideal conditions (e.g., 80°C in DMF with 5 mol% CuI, yielding >85%) .
- Continuous Flow Chemistry : Scale up using microreactors (residence time: 30 min) to enhance mixing and reduce side reactions .
Q. What strategies resolve contradictory reports on this compound’s anticancer activity across cell lines?
- Methodological Answer :
- Comparative Profiling : Test cytotoxicity (MTT assay) in paired cell lines (e.g., MCF-7 vs. HEK293) under standardized conditions (10% FBS, 48h exposure).
- Metabolomic Analysis : Use LC-MS to identify differential metabolite uptake (e.g., glucose or glutamine) influencing sensitivity .
- Molecular Dynamics Simulations : Model interactions with tubulin or topoisomerase II to explain cell-type-specific effects .
Q. How can structural ambiguities in the triazole-morpholine linkage be resolved?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via vapor diffusion (solvent: ethanol/water) to determine bond angles and confirm regiochemistry .
- 2D NMR : Perform - HMBC to map nitrogen connectivity in the triazole ring .
Data Contradiction and Reproducibility
Q. Why do solubility studies report conflicting logP values, and how can this be addressed?
- Methodological Answer :
- Standardized Protocols : Measure logP using shake-flask method (octanol/water) at pH 7.4 (25°C) with UV quantification. Discrepancies often arise from impurities or pH variations .
- Computational Validation : Compare experimental data with ChemAxon or ACD/Labs predictions to identify outliers .
Q. What causes variability in reported IC values for enzyme inhibition, and how is this minimized?
- Methodological Answer :
- Enzyme Source Purity : Use recombinant enzymes (≥90% purity by SDS-PAGE) to reduce batch-to-batch variability.
- ATP Concentration Control : Maintain fixed ATP levels (1 mM) in kinase assays to avoid competition artifacts .
Tables
Table 1 : Key Reaction Optimization Parameters for Morpholinyl Substitution
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | +25% |
| Catalyst (CuI) | 1–10 mol% | 5 mol% | +18% |
| Solvent | DMF, THF, AcCN | DMF | +30% |
| Reaction Time | 2–24 h | 12 h | +15% |
| Data derived from DoE studies . |
Table 2 : Comparative Biological Activity Across Assays
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
